molecular formula C9H16N4O6 B14251833 Glycylglycyl-L-serylglycine CAS No. 496847-20-2

Glycylglycyl-L-serylglycine

Cat. No.: B14251833
CAS No.: 496847-20-2
M. Wt: 276.25 g/mol
InChI Key: RGJOSPLSRMGJMV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-L-serylglycine (Gly-Gly-Ser-Gly) is a tetrapeptide composed of three glycine residues and one L-serine residue. The sequence includes two glycine residues followed by serine and another glycine, forming a hydrophilic molecule due to serine’s hydroxyl (-OH) group. This structural feature enhances solubility in aqueous environments compared to peptides with hydrophobic side chains .

Properties

CAS No.

496847-20-2

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)13-5(4-14)9(19)12-3-8(17)18/h5,14H,1-4,10H2,(H,11,15)(H,12,19)(H,13,16)(H,17,18)/t5-/m0/s1

InChI Key

RGJOSPLSRMGJMV-YFKPBYRVSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (in this case, glycine) to the resin. Subsequent amino acids (glycine and serine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine aldehyde or serine ketone derivatives .

Scientific Research Applications

Glycylglycyl-L-serylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In biological systems, it may participate in signaling pathways by interacting with cell surface receptors, leading to downstream effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Gly-Gly-Ser-Gly and structurally related peptides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Stability Insights
Glycylglycyl-L-serylglycine (Gly-Gly-Ser-Gly) C₉H₁₆N₄O₆* ~292.25 Tetrapeptide with serine hydroxyl group High hydrophilicity; pH-sensitive
Glycylglycine (Gly-Gly) C₄H₈N₂O₃ 132.12 Dipeptide (two glycines) Highly water-soluble; stable at neutral pH
Valylglycylglycine (Val-Gly-Gly) C₉H₁₇N₃O₅ 247.25 Tripeptide with valine side chain Moderate solubility; hydrophobic tail
Glycylglycyl-L-prolylglycine (Gly-Gly-Pro-Gly) C₁₃H₂₁N₅O₆ 343.34 Tetrapeptide with proline ring Rigid structure; protease resistance
Glycylglycylglycylglycine (Gly-Gly-Gly-Gly) C₈H₁₄N₄O₅ 246.23 Linear tetrapeptide (all glycines) Extreme flexibility; low thermal stability

*Calculated based on residue composition and dehydration from peptide bond formation.

Research Findings

  • Enzymatic Interactions : A study comparing glycyl-leucine (Gly-Leu) and leucylglycine (Leu-Gly) () highlights how residue order affects peptide degradation rates, suggesting Gly-Gly-Ser-Gly’s serine placement may influence metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.